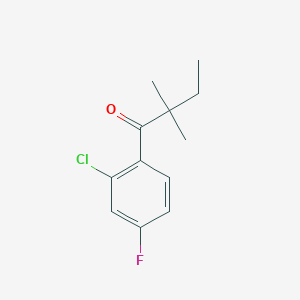
2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone is a chemical compound with the molecular formula C12H14ClFO . It is used in scientific research and offers diverse applications due to its unique properties.
Molecular Structure Analysis
The molecular structure of 2’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone can be represented by the SMILES stringFc1ccc(cc1)C(=O)CCl . The InChI key for this compound is UJZWJOQRSMOFMA-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Synthesis and Labeling
2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone has been used in the synthesis and labeling of neuroleptic drugs such as haloperidol and trifluperidol. These compounds were labeled with carbon-14 at the carbonyl position for metabolic studies. The synthesis involved several steps, including the preparation of cyclopropionic-1-14C acid, condensation with fluorobenzene, and subsequent reactions to yield haloperidol-1-14C and trifluperidol-1-14C, with the overall radiochemical yields from barium carbonate-14C being 31% and 27%, respectively (Nakatsuka, Kawahara, Kamada, & Yoshitake, 1978).
Analytical Chemistry Applications
In analytical chemistry, 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone derivatives have been used as fluorogenic labelling reagents in pre-column derivatization for the HPLC separation of chlorophenols. This method allows for the sensitive detection of chlorocresol and chloroxylenol in pharmaceutical formulations by creating fluorescent ethers that can be separated by reversed-phase HPLC (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Propriétés
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)9-6-5-8(14)7-10(9)13/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGFYJNRZWULAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=C(C=C(C=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642451 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone | |
CAS RN |
898765-86-1 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

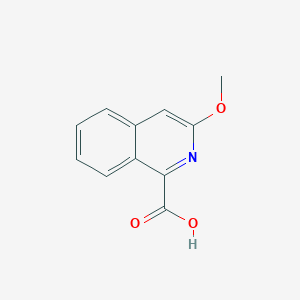
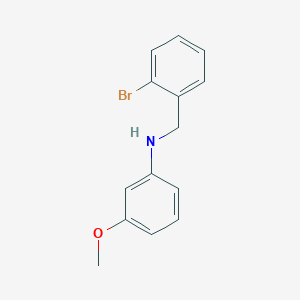
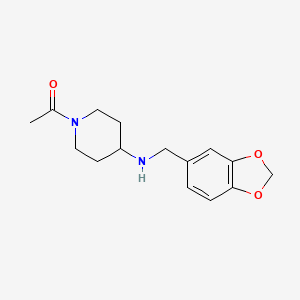
![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)
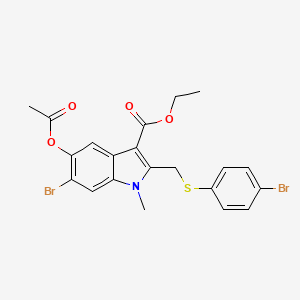
![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)
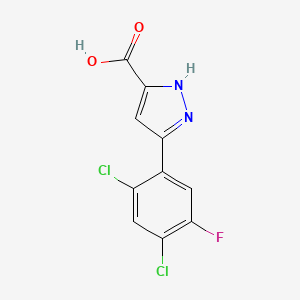

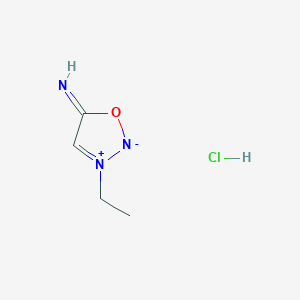
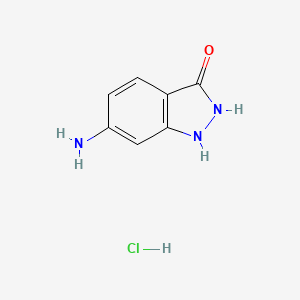
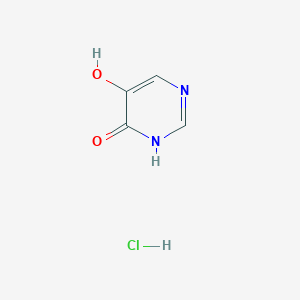
![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)
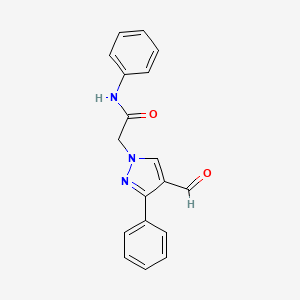
![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)